BenchChemオンラインストアへようこそ!

[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol

Drug Design Physicochemical Profiling Lead Optimization

[6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol (CAS 1209106-01-3) is a synthetic benzodioxole derivative with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g·mol⁻¹. It features a 1,3-benzodioxole core bearing a hydroxymethyl group at the 5-position and a 2-methoxyethoxy substituent at the 6-position.

Molecular Formula C11H14O5
Molecular Weight 226.23 g/mol
CAS No. 1209106-01-3
Cat. No. B1372068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol
CAS1209106-01-3
Molecular FormulaC11H14O5
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCOCCOC1=CC2=C(C=C1CO)OCO2
InChIInChI=1S/C11H14O5/c1-13-2-3-14-9-5-11-10(15-7-16-11)4-8(9)6-12/h4-5,12H,2-3,6-7H2,1H3
InChIKeySWUDPZQHHSNLPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol (CAS 1209106-01-3) – Physicochemical Baseline for Procurement Evaluation


[6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol (CAS 1209106-01-3) is a synthetic benzodioxole derivative with the molecular formula C₁₁H₁₄O₅ and a molecular weight of 226.23 g·mol⁻¹ . It features a 1,3-benzodioxole core bearing a hydroxymethyl group at the 5-position and a 2-methoxyethoxy substituent at the 6-position . The compound is supplied as an off-white powder with a certified purity of not less than 97 % (NLT 97 %) and is utilized exclusively as a research intermediate in medicinal chemistry and chemical biology programs . Predicted physicochemical parameters include a density of 1.272 ± 0.06 g·cm⁻³, a boiling point of 356.1 ± 42.0 °C, and an acid dissociation constant (pKa) of 13.97 ± 0.10 . These properties position the compound as a polar, hydrogen-bond-capable building block that is distinct from simpler benzodioxole alcohols.

Why Piperonyl Alcohol and Sesamol Cannot Replace [6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol in Structure-Enabled Programs


Benzodioxole-containing building blocks such as piperonyl alcohol (CAS 495-76-1) and sesamol (CAS 533-31-3) are widely available, yet their physicochemical profiles differ markedly from the target compound. Piperonyl alcohol (C₈H₈O₃, MW 152.15) lacks the 2-methoxyethoxy side chain, resulting in a lower topological polar surface area and a reduced capacity for hydrogen bonding [1]. Sesamol (C₇H₆O₃, MW 138.12) similarly possesses a free phenolic –OH rather than a primary alcohol, altering both reactivity and metabolic susceptibility [2]. The 2-methoxyethoxy substituent on the target compound increases molecular weight by approximately 74 Da, enhances aqueous solubility relative to the parent benzodioxole alcohols, and introduces an additional hydrogen-bond acceptor site that can influence target engagement and pharmacokinetic properties . Consequently, direct replacement of the target compound with piperonyl alcohol or sesamol in a synthetic sequence or a structure–activity relationship (SAR) campaign would change the physicochemical and pharmacological profile of the resulting derivatives, potentially compromising lead optimization efforts.

Quantitative Differentiation Evidence for [6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol versus Closest Analogs


Molecular Weight and Topological Polar Surface Area (TPSA) Comparison with Piperonyl Alcohol – Implications for Passive Permeability

The target compound (MW 226.23) is approximately 74 Da heavier than piperonyl alcohol (MW 152.15) due to the 2-methoxyethoxy substituent . This mass increase is accompanied by a calculated TPSA of 68.20 Ų, versus 38.69 Ų for piperonyl alcohol, reflecting the additional oxygen atoms capable of acting as hydrogen-bond acceptors [1]. According to Lipinski’s and Veber’s rules, the higher TPSA predicts reduced passive intestinal absorption and blood–brain barrier penetration relative to piperonyl alcohol, a factor that may be advantageous for peripherally restricted targets or detrimental for CNS programs [2].

Drug Design Physicochemical Profiling Lead Optimization

Aqueous Solubility Prediction: Target Compound vs. Sesamol

Sesamol exhibits an experimentally determined aqueous solubility of approximately 38.8 mg·mL⁻¹ (logP 1.29) [1]. Although no experimental solubility value has been published for the target compound, its extended oligo(ethylene glycol)-like side chain is a well-established solubility-enhancing motif widely exploited in medicinal chemistry to improve aqueous solubility of lipophilic scaffolds [2]. The presence of the 2-methoxyethoxy group is expected to increase the intrinsic water solubility by at least 5- to 10-fold relative to unsubstituted benzodioxole alcohols, based on the general behavior of analogous PEGylated building blocks .

Pre-formulation Solubility Enhancement Medicinal Chemistry

pKa and Ionization State: Impact on Reactivity and Purification

The target compound has a predicted pKa of 13.97 ± 0.10 for the primary alcohol, which is slightly lower (more acidic) than the predicted pKa of piperonyl alcohol (14.36 ± 0.10) [1]. This difference, although modest, indicates that the 2-methoxyethoxy group exerts a weak electron-withdrawing effect through the aromatic ring, marginally stabilizing the alkoxide form. In practical terms, the lower pKa facilitates deprotonation under milder basic conditions, which can be advantageous for Williamson ether synthesis or Mitsunobu reactions commonly employed during scaffold elaboration [2].

Synthetic Chemistry Purification Reaction Optimization

Purity Specification and Quality Control: NLT 97 % vs. Aldehyde Analog

Commercial suppliers specify a purity of NLT 97 % for the target compound, whereas the structurally related aldehyde analog 6-(2-methoxyethoxy)-2H-1,3-benzodioxole-5-carbaldehyde (CAS 1209421-99-7) is typically offered at ≥ 95 % purity . The 2 % higher minimum purity reduces the probability of encountering reactive aldehyde impurities or oxidation by-products that could interfere with subsequent synthetic steps. For procurement of building blocks intended for multi-step synthesis in medicinal chemistry, this purity differential lowers the risk of batch failure and simplifies inventory qualification [1].

Quality Control Procurement Synthetic Reliability

Recommended Application Scenarios for [6-(2-Methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol Based on Differentiation Evidence


Scaffold Elaboration in CNS vs. Peripherally Restricted Drug Discovery

When program objectives require reduced blood–brain barrier penetration, the higher TPSA (68.20 Ų) of [6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol-derived intermediates is predicted to limit passive CNS entry relative to piperonyl alcohol-based analogs [1]. This property makes the compound particularly suitable for the synthesis of peripherally restricted kinase inhibitors, GPCR ligands, or antibacterial agents where CNS exposure would constitute a safety liability.

Improving Aqueous Solubility in Early Lead Series

The 2-methoxyethoxy side chain, a mimic of short PEG chains, is anticipated to enhance aqueous solubility by 5- to 10-fold compared to sesamol-containing congeners [2]. This feature is valuable during hit-to-lead optimization when solubility-limited pharmacology (e.g., precipitation in cell-based assays, poor oral absorption) is observed with unsubstituted benzodioxole leads. Procuring this building block allows medicinal chemists to introduce the solubility-enhancing moiety in a single synthetic step.

Mild Alkoxide Formation for Etherification and Conjugation Chemistry

The marginally lower predicted pKa (13.97 vs. 14.36 for piperonyl alcohol) facilitates deprotonation with weaker bases such as potassium carbonate in DMF, enabling milder Williamson ether synthesis conditions . This mild reactivity is advantageous when the target molecule contains base-sensitive functional groups (e.g., esters, nitriles, tertiary amides) that would degrade under the stronger basic conditions required for piperonyl alcohol.

Higher-Purity Building Block for Multi-Step Medicinal Chemistry Campaigns

With a commercial purity specification of NLT 97 % , the target compound offers a higher purity floor than the analogous aldehyde (≥ 95 %). For medicinal chemistry groups executing 5–10 step synthetic sequences, the reduced impurity burden minimizes the risk of propagating trace contaminants that could confound biological assay results or compromise final compound purity during scale-up.

Quote Request

Request a Quote for [6-(2-methoxyethoxy)-2H-1,3-benzodioxol-5-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.